molecular formula C20H18N2O3S B3008747 N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide CAS No. 942012-97-7

N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B3008747
CAS No.: 942012-97-7
M. Wt: 366.44
InChI Key: YYPVRKSZGSLCSJ-UHFFFAOYSA-N
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Description

N-[3-(2-Oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide is a nitrogen-containing heterocyclic compound characterized by a naphthalene sulfonamide core linked to a phenyl group substituted with a 2-oxopyrrolidinyl moiety.

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-20-9-4-12-22(20)18-8-3-7-17(14-18)21-26(24,25)19-11-10-15-5-1-2-6-16(15)13-19/h1-3,5-8,10-11,13-14,21H,4,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPVRKSZGSLCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Sulfonamide Formation: The final step involves the sulfonation of the naphthalene ring followed by the coupling of the sulfonamide group with the pyrrolidinone-phenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

Structural Features :

  • Contains a phthalimide core with a chlorine substituent and an N-phenyl group.
  • Lacks the sulfonamide moiety present in the target compound.

Functional Comparison :

  • Primarily used as a monomer for synthesizing polyimides, a class of high-performance polymers .
  • The chlorine atom enhances reactivity in polymerization reactions, unlike the 2-oxopyrrolidinyl group in the target compound, which may prioritize hydrogen bonding over electrophilic reactivity.

N-((3s,5s,7s)-Adamantan-1-yl)-6-(Dimethylamino)-naphthalene-2-sulfonamide

Structural Features :

  • Shares the naphthalene-2-sulfonamide backbone with the target compound.
  • Substituted with an adamantane group (lipophilic) and a dimethylamino group (electron-donating).

Functional Comparison :

  • Exhibits antioxidant activity by scavenging free radicals, a property linked to the dimethylamino group’s electron-rich nature .
  • The adamantane group enhances membrane permeability, whereas the 2-oxopyrrolidinyl group in the target compound may improve solubility due to its polar lactam ring.

6-Chloro-N-{(3S)-1-[(2S)-1-(4-Methyl-5-oxo-1,4-diazepan-1-yl)-1-oxopropan-2-yl]-2-oxopyrrolidin-3-yl}naphthalene-2-sulfonamide

Structural Features :

  • Complex structure with a diazepane ring, chloro substituent, and multiple stereocenters.
  • Shares the naphthalene sulfonamide and 2-oxopyrrolidinyl motifs with the target compound.

Functional Comparison :

  • The diazepane and chloro groups likely target proteases or kinases, suggesting a broader pharmacological scope compared to the simpler target compound .
  • Increased molecular weight and stereochemical complexity may reduce bioavailability relative to the target compound.

Data Table: Key Comparative Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity Key Applications
N-[3-(2-Oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide ~382.4 Naphthalene sulfonamide, 2-oxopyrrolidinyl Undisclosed (in evidence) Drug discovery (inferred)
3-Chloro-N-phenyl-phthalimide ~257.7 Phthalimide, chloro, N-phenyl Polymer synthesis Industrial polymers
N-((Adamantan-1-yl)-naphthalene-2-sulfonamide ~438.5 Adamantane, dimethylamino, sulfonamide Antioxidant Neurodegenerative therapy
6-Chloro-N-{...}naphthalene-2-sulfonamide ~580.1 Diazepane, chloro, 2-oxopyrrolidinyl Enzyme inhibition (inferred) Undisclosed

Biological Activity

N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a sulfonamide group and a pyrrolidine moiety. Its chemical formula is C24H24N2O4SC_{24}H_{24}N_2O_4S, with a molecular weight of approximately 428.46 g/mol. The presence of the sulfonamide group is significant for its biological activity, as sulfonamides are known for their antibacterial properties.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:

  • Staphylococcus aureus : The compound showed minimum inhibitory concentrations (MICs) ranging from 30 to 125 µg/mL, indicating potential effectiveness against both sensitive and resistant strains, including MRSA (methicillin-resistant Staphylococcus aureus) .
  • Candida spp. : The compound demonstrated antifungal activity against Candida tenuis and Aspergillus niger, with effective concentrations achieved through serial dilution methods .
PathogenMIC (µg/mL)Activity
Staphylococcus aureus30 - 125Antibacterial
Candida tenuisLowAntifungal
Aspergillus nigerLowAntifungal

The precise mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the sulfonamide moiety may interfere with bacterial folic acid synthesis, similar to other sulfonamide antibiotics. Additionally, the presence of the naphthalene ring could enhance membrane permeability or disrupt cellular functions in pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Naphthalene Ring : Variations in substituents can significantly alter potency. For example, halogenated derivatives often show enhanced activity against Staphylococcus aureus compared to their non-halogenated counterparts .
  • Pyrrolidine Modifications : Changes in the pyrrolidine structure may affect the compound's ability to penetrate bacterial membranes or interact with target enzymes.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antibacterial Efficacy : A study evaluated a series of naphthalene derivatives, including this compound, revealing that compounds with electron-withdrawing groups exhibited superior antibacterial properties .
  • Antifungal Activity : Another investigation focused on naphthoquinone derivatives indicated that structural modifications could enhance antifungal efficacy against resistant strains .

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